molecular formula C14H18ClNO2 B14184478 Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate CAS No. 925218-19-5

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate

Cat. No.: B14184478
CAS No.: 925218-19-5
M. Wt: 267.75 g/mol
InChI Key: CBRBRGVOCXDUIG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids It features a piperidine ring substituted with an ethyl ester group at the 4-position and a 2-chlorophenyl group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 4-(2-chlorophenyl)piperidine-4-carboxylic acid.

    Reduction: Formation of 4-(2-chlorophenyl)piperidine-4-methanol.

    Substitution: Formation of 4-(2-aminophenyl)piperidine-4-carboxylate or 4-(2-thiophenyl)piperidine-4-carboxylate.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a building block for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

  • Ethyl 4-(4-chlorophenyl)piperidine-4-carboxylate
  • Ethyl 4-(2-fluorophenyl)piperidine-4-carboxylate
  • Ethyl 4-(2-bromophenyl)piperidine-4-carboxylate

Uniqueness

The presence of the 2-chlorophenyl group imparts unique chemical and biological properties to this compound. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(7-9-16-10-8-14)11-5-3-4-6-12(11)15/h3-6,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRBRGVOCXDUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50854010
Record name Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925218-19-5
Record name Ethyl 4-(2-chlorophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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